molecular formula C16H13NO B14448312 4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole CAS No. 73405-88-6

4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14448312
CAS No.: 73405-88-6
M. Wt: 235.28 g/mol
InChI Key: XNGJJGBAEDJARE-UHFFFAOYSA-N
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Description

4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole, also known as 4-Benzylidene-2-phenyl-5(4H)-oxazolone, is a heterocyclic compound belonging to the oxazolone family. This compound is characterized by its unique structure, which includes a benzylidene group attached to a phenyl-substituted oxazolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole can be synthesized through several methods. One common approach involves the reaction of hippuric acid with various aldehydes in the presence of 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine at 75°C . Another method includes the cyclization of N-benzoyl-2-bromo-3-phenylpropenamide in the presence of sodium hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Geometric Isomerization: Typically requires light exposure to induce the isomerization process.

    Hydrogen Abstraction: Involves the presence of suitable solvents that can donate hydrogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, geometric isomerization results in different isomeric forms of the compound, while hydrogen abstraction can lead to the formation of various hydrogenated derivatives.

Mechanism of Action

The mechanism of action of 4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets and pathways. For instance, its antiproliferative activity on cancer cells is attributed to its ability to interfere with cell division and induce apoptosis . The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole can be compared with other similar compounds, such as:

Properties

73405-88-6

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

4-benzylidene-2-phenyl-1,3-oxazole

InChI

InChI=1S/C16H13NO/c1-3-7-13(8-4-1)11-15-12-18-16(17-15)14-9-5-2-6-10-14/h1-11H,12H2

InChI Key

XNGJJGBAEDJARE-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2)N=C(O1)C3=CC=CC=C3

Origin of Product

United States

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